Costunolide

Description

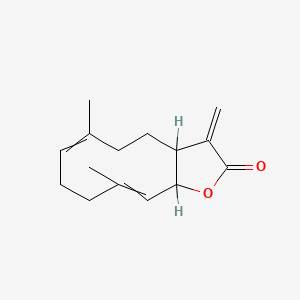

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYLQFBHBWLLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-21-9 | |

| Record name | Costunolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Isolation and Natural Sourcing of Costunolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources and the methodologies for its extraction and purification, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is predominantly found in plants of the Asteraceae (Compositae) and Magnoliaceae families. The most commercially significant source is the root of Saussurea costus (synonymous with Aucklandia lappa or Saussurea lappa), a plant native to the Himalayan region. Other notable plant sources are listed below.

| Plant Species | Family | Plant Part | Reference |

| Saussurea costus (syn. Aucklandia lappa) | Asteraceae | Roots | [1] |

| Magnolia grandiflora | Magnoliaceae | Leaves, Bark | [2][3] |

| Magnolia sieboldii | Magnoliaceae | Stem Bark | [4] |

| Laurus nobilis | Lauraceae | Leaves | [5] |

| Tanacetum parthenium | Asteraceae | - | [5] |

| Michelia macclurei | Magnoliaceae | Root Bark | [6] |

| Vladimiria souliei | Asteraceae | - | [5] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a two-step process: initial extraction with organic solvents followed by chromatographic purification. The choice of solvent and chromatographic technique significantly impacts the yield and purity of the final product.

Extraction Methodologies

Solvent extraction is the primary method for obtaining a crude extract enriched with this compound. The selection of the solvent is critical for maximizing the extraction efficiency.

| Plant Material | Solvent | Extraction Method | Yield/Efficiency | Reference |

| Saussurea lappa Roots | Methanol | Sonication | Highest extractability compared to hexane, ethyl acetate, chloroform, dichloromethane, acetonitrile, ethanol, and acetone. | [7] |

| Saussurea lappa Roots | Methanol | - | Methanol was found to be the best solvent for extraction. | [8] |

| Michelia macclurei Root Bark | 95% Ethanol | Reflux | - | [6] |

Purification Techniques

Following extraction, the crude extract is subjected to purification to isolate this compound. High-purity this compound is typically achieved through various chromatographic methods.

A widely used method for the purification of this compound is silica gel column chromatography. This technique separates compounds based on their polarity.

| Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Purity | Reference |

| Silica Gel | Petroleum ether-ethyl acetate (10:1, then 5:1) | Gradient | High Purity (white flaky crystals) | [6] |

| Silica Gel | Petroleum ether-ethyl acetate (4:1) | Isocratic | - | [6] |

HSCCC is a liquid-liquid partition chromatography technique that offers rapid and efficient separation of natural products.

| Two-Phase Solvent System | Stationary Phase | Mobile Phase | Yield | Purity | Reference |

| Light petroleum–methanol–water (5:6.5:3.5, v/v/v) | Upper phase | Lower phase | 35.7 mg from 110 mg crude extract | 100% | [9][10] |

Experimental Protocols

General Extraction Protocol from Saussurea costus Roots

-

Preparation of Plant Material : The roots of Saussurea costus are dried and pulverized into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered root material is subjected to extraction with methanol. Sonication for 30 minutes is a commonly employed technique to enhance extraction efficiency.[7]

-

Filtration and Concentration : The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure to yield a crude methanolic extract.

Silica Gel Column Chromatography Protocol

-

Column Packing : A glass column is packed with silica gel (230-400 mesh) as the stationary phase. The column is typically packed as a slurry in a non-polar solvent like hexane.

-

Sample Loading : The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This dried, sample-adsorbed silica gel is then carefully loaded onto the top of the packed column.

-

Elution : The column is eluted with a solvent system of increasing polarity. For this compound purification, a gradient of petroleum ether and ethyl acetate is often used, starting with a non-polar mixture (e.g., 10:1) and gradually increasing the polarity (e.g., to 5:1).[6]

-

Fraction Collection and Analysis : Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Isolation : Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

High-Speed Counter-Current Chromatography (HSCCC) Protocol

-

Preparation of Two-Phase Solvent System : A mixture of light petroleum, methanol, and water (e.g., in a 5:6.5:3.5 volume ratio) is thoroughly mixed and allowed to separate into two distinct phases.[9]

-

HSCCC System Preparation : The HSCCC coil is first filled with the stationary phase (typically the upper phase).

-

Sample Injection : The crude extract is dissolved in a small volume of the stationary phase and injected into the system.

-

Elution and Fraction Collection : The mobile phase (typically the lower phase) is then pumped through the coil at a specific flow rate, while the coil is rotated at a high speed (e.g., 900 rpm).[9] The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.

-

Purification : The fractions containing this compound are combined and the solvent is removed to yield the pure compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, including the NF-κB and Akt pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It achieves this by preventing the phosphorylation and subsequent degradation of IκB proteins, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[3]

Akt Signaling Pathway

This compound also targets the Akt signaling pathway, which is critical for cell survival and proliferation. It has been reported that this compound can directly bind to Akt, inhibiting its phosphorylation and activation. This leads to downstream effects on the mTOR pathway and the p53 tumor suppressor pathway.[11]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. A sesquiterpene lactone, this compound, from Magnolia grandiflora inhibits NF-kappa B by targeting I kappa B phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a sesquiterpene from the stem bark of Magnolia sieboldii, inhibits the RAS-farnesyl-proteintransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102584759A - Extraction method for this compound - Google Patents [patents.google.com]

- 7. Estimation of this compound and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpc.com [ijrpc.com]

- 9. tautobiotech.com [tautobiotech.com]

- 10. Preparative isolation and purification of this compound and dehydrocostuslactone from Aucklandia lappa Decne by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting AKT with this compound suppresses the growth of colorectal cancer cells and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Costunolide: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. First isolated from the roots of Saussurea costus in 1960, this bioactive compound is a member of the germacranolide series and is found in various plant species.[1] Extensive preclinical research has unveiled its potential as a therapeutic agent, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, detailed experimental protocols for its study, and an in-depth analysis of its mechanisms of action, with a focus on its modulation of key cellular signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and complex biological processes are visualized through detailed diagrams.

Chemical Structure and Physicochemical Properties

This compound is characterized by a 10-membered carbocyclic ring fused to a γ-lactone moiety, a structural feature common to germacranolide sesquiterpenes. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | (3aS,6E,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | [2] |

| Synonyms | (+)-Costunolide, Costus lactone, Melampolide, NSC 106404 | [3] |

| CAS Number | 553-21-9 | [3] |

| Molecular Formula | C₁₅H₂₀O₂ | [2] |

| SMILES | C/C/1=C\CC/C(=C/[C@@H]2--INVALID-LINK--C(=C)C(=O)O2)/C | [2] |

| InChI | InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5+,11-9+/t13-,14+/m0/s1 | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 232.32 g/mol | [2] |

| Appearance | Off-white to white crystalline powder | [4] |

| Melting Point | 106-107 °C | [3][5][6][7] |

| Boiling Point | 385.4 ± 42.0 °C (Predicted) | [3][5][6] |

| Solubility | Soluble in DMSO, chloroform, ethyl acetate, acetone; Insoluble in water. | [3][5] |

| Optical Rotation | [α]²⁰/D +115° to +120° (c=0.2 in CHCl₃) | [4] |

| Storage | Store at -20°C | [3] |

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. Its therapeutic potential stems from its ability to modulate various cellular processes and signaling pathways.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.

Table 3: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colon Cancer | Not specified, but demonstrated | [8] |

| MDA-MB-231 | Breast Cancer (ER-negative) | 20 and 40 (effective doses) | [9] |

| MCF-7 | Breast Cancer | 65 (for telomerase inhibition) | [3] |

| SGC-7901 | Gastric Adenocarcinoma | Not specified, but demonstrated | |

| Sarcoma cells | Sarcoma | 6.2 - 9.8 µg/mL | [10] |

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating inflammatory signaling pathways like NF-κB and MAPK.[11]

Antimicrobial Activity

This compound has shown promising activity against a range of microbial pathogens, including bacteria and fungi.

Table 4: Antimicrobial Activity of this compound (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Bacterium | Activity demonstrated |

Antioxidant Activity

This compound possesses antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage. It has been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. While specific IC50 values for DPPH and ABTS assays are not consistently reported across the literature, its ability to counteract oxidative stress is well-documented.

Mechanisms of Action: Signaling Pathways

The diverse biological activities of this compound are attributed to its interaction with multiple intracellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway at multiple levels. It can directly bind to Akt, preventing its phosphorylation and activation.[12] This, in turn, suppresses the downstream signaling to mTOR and other effectors, leading to cell cycle arrest and apoptosis.[12][13]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression. This compound effectively suppresses NF-κB activation by inhibiting the phosphorylation of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα.[14][15] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[14]

Experimental Protocols

Extraction and Isolation of this compound from Saussurea lappa

This protocol describes a general procedure for the extraction and isolation of this compound from the dried roots of Saussurea lappa.

Methodology:

-

Preparation of Plant Material: Dry the roots of Saussurea lappa in the shade and grind them into a fine powder.[16]

-

Extraction:

-

Accurately weigh the powdered plant material (e.g., 500 mg).

-

Add an appropriate solvent (e.g., hexane, ethyl acetate, chloroform, or methanol) in a centrifuge tube.[16][17][18]

-

Sonicate the mixture for 30 minutes to facilitate extraction.[17][18]

-

Centrifuge the mixture at approximately 4000 rpm for 20 minutes.[17][18]

-

Collect the supernatant. Repeat the extraction process on the residue two to three more times to ensure complete extraction.

-

-

Concentration: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

-

Isolation and Purification:

-

The crude extract is then subjected to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and may be further purified by High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[19]

-

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This protocol provides a general workflow for analyzing the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like NF-κB and Akt.

Methodology:

-

Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion and Future Perspectives

This compound is a promising natural product with a wide range of therapeutic properties, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, underscores its potential as a multi-target drug candidate. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals. Further investigations, including preclinical in vivo studies and clinical trials, are warranted to fully elucidate the therapeutic efficacy and safety of this compound and its derivatives for the treatment of human diseases. The development of novel drug delivery systems may also enhance its bioavailability and clinical utility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H20O2 | CID 5281437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 553-21-9 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 553-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Showing Compound this compound (FDB015618) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in silico evaluation of NF-κB targeted this compound action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Saussurea lappa Clarke-Derived this compound Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound alleviates atherosclerosis in high-fat diet-fed ApoE−/− mice through covalently binding to IKKβ and inhibiting NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estimation of this compound and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijrpc.com [ijrpc.com]

- 19. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Costunolide's Dichotomous Influence on Reactive Oxygen Species: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Costunolide, a naturally occurring sesquiterpene lactone, exhibits a complex and often contradictory role in the modulation of intracellular reactive oxygen species (ROS). This technical guide synthesizes the current understanding of this compound's effects on ROS production, presenting a dual narrative of it acting as both a potent pro-oxidant in cancerous cells and a protective antioxidant in normal and stressed cells. This dichotomy underscores its therapeutic potential, positioning it as a molecule of significant interest for further investigation in oncology and neuroprotection. This document provides an in-depth analysis of the molecular mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction: The Dual Nature of this compound in Redox Biology

This compound, isolated from medicinal plants such as Saussurea lappa, has garnered considerable attention for its wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] A central theme emerging from the extensive research is its profound impact on cellular redox homeostasis. In the context of cancer, this compound predominantly acts as a pro-oxidant, inducing ROS accumulation to trigger programmed cell death.[3][4] Conversely, under different cellular conditions, it can activate antioxidant defense mechanisms, thereby protecting cells from oxidative damage.[5][6] This whitepaper will dissect these seemingly paradoxical effects, providing a comprehensive overview for researchers in drug discovery and development.

Pro-oxidant Effects of this compound in Cancer Cells

In a multitude of cancer cell lines, this compound has been demonstrated to elevate intracellular ROS levels, a critical event initiating a cascade of apoptotic signaling.[7][8][9] This pro-oxidant activity appears to be a cornerstone of its anti-tumor efficacy.

Induction of ROS-Mediated Apoptosis

Numerous studies have consistently shown that this compound treatment leads to a significant, dose-dependent increase in ROS generation in various cancer cells, including oral, bladder, leukemia, and osteosarcoma cell lines.[7][3][4][8] The pivotal role of ROS in this compound-induced apoptosis is substantiated by experiments where the antioxidant N-acetylcysteine (NAC) effectively reverses these apoptotic effects.[3][4][9]

Signaling Pathways Activated by this compound-Induced ROS

The accumulation of ROS triggered by this compound activates several downstream signaling pathways that converge to execute apoptosis.

-

Mitochondrial Dysfunction: this compound-induced ROS leads to a disruption of the mitochondrial membrane potential (Δψm), promoting the mitochondrial permeability transition (MPT).[3][9][10] This is followed by the release of cytochrome c from the mitochondria into the cytosol, a key initiating event in the intrinsic apoptotic pathway.[3][9]

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of downstream targets like PARP and ultimately, apoptosis.[4][8][11]

-

MAPK and JNK Signaling: this compound has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in a ROS-dependent manner.[2][8][12] The activation of these pathways contributes to the apoptotic process, and inhibition of JNK has been shown to reverse this compound-induced apoptosis.[8]

-

Inhibition of Pro-Survival Pathways: this compound can also inhibit pro-survival signaling cascades, notably the PI3K/AKT pathway.[7][13][14] By inhibiting AKT, this compound downregulates downstream targets that promote cell survival, further sensitizing cancer cells to apoptosis.

Antioxidant and Cytoprotective Effects of this compound

In contrast to its pro-oxidant role in cancer cells, this compound also exhibits significant antioxidant and cytoprotective properties, particularly in non-cancerous cells or in models of oxidative stress-related diseases.[2][5][6][15]

Activation of the Nrf2 Pathway

A key mechanism underlying this compound's antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][15] Nrf2 is a master regulator of the antioxidant response. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15][11] This activation of Nrf2 helps to restore cellular redox homeostasis and protect cells from oxidative damage.[5][6]

Neuroprotection and Cardioprotection

The Nrf2-mediated antioxidant activity of this compound has been demonstrated to confer neuroprotective effects in models of oxidative stress in neuronal cells.[5][6] It has been shown to attenuate ROS levels and restore thiol homeostasis in neuronal-like PC12 cells.[5][6] Furthermore, this compound has been reported to protect myocardial cells from ischemia-reperfusion injury by reducing ROS accumulation and apoptosis through Nrf2 activation.[15] In animal models of diabetes, this compound administration restored the levels of the antioxidant glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various tissues.[11][16][17]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound on ROS production and cell viability.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |

| SK-BR-3 | Breast Cancer | 12.76 | 48 | [18] |

| T47D | Breast Cancer | 15.34 | 48 | [18] |

| MCF-7 | Breast Cancer | 30.16 | 48 | [18] |

| MDA-MB-231 | Breast Cancer | 27.90 | 48 | [18] |

| T24 | Bladder Cancer | ~30 | 24 | [4] |

| HGC-27 | Gastric Cancer | ~20 | 48 | [13] |

| SNU-1 | Gastric Cancer | ~25 | 48 | [13] |

Table 2: this compound-Induced ROS Generation

| Cell Line | This compound Conc. (µM) | Fold Increase in ROS (vs. Control) | Duration (h) | Reference |

| Oral Cancer Cells | 10 | Significant increase | Various | [7] |

| T24 | 25 | ~17.5 | 24 | [4] |

| T24 | 50 | ~34.4 | 24 | [4] |

| HGC-27 | 20 | Significant increase | Not specified | [13] |

| SNU-1 | 20 | Significant increase | Not specified | [13] |

| PC12 (H2O2-induced) | Pretreatment | Significant decrease | 6 | [19] |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Various human cancer cell lines (e.g., HL-60, T24, U2OS, HGC-27, SNU-1, SK-BR-3) and normal or non-cancerous cell lines (e.g., PC12, GES-1) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations in the culture medium. The final DMSO concentration is typically kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight before being treated with various concentrations of this compound for specified time periods.

Measurement of Intracellular ROS

-

Principle: The most common method utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

After treatment with this compound, cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cells are then incubated with DCFH-DA (typically 10-20 µM) in serum-free medium or PBS for 30-60 minutes at 37°C in the dark.

-

Following incubation, the cells are washed again with PBS to remove excess probe.

-

The fluorescence intensity of DCF is measured using a flow cytometer or a fluorescence microplate reader. The excitation and emission wavelengths are typically around 488 nm and 525 nm, respectively.

-

For experiments involving antioxidants, cells are pre-treated with the antioxidant (e.g., NAC, typically 5 mM) for 1-2 hours before the addition of this compound.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.

-

Protocol:

-

After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-JNK, Nrf2) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).

-

Visualization of Signaling Pathways and Workflows

This compound-Induced Pro-oxidant Apoptotic Pathway

Caption: this compound induces ROS, leading to mitochondrial dysfunction and apoptosis.

This compound-Mediated Antioxidant Nrf2 Pathway

Caption: this compound activates the Nrf2 pathway to enhance antioxidant defenses.

Experimental Workflow for Assessing this compound's Effect on ROS

Caption: Workflow for investigating this compound's impact on cellular ROS levels.

Conclusion and Future Directions

This compound's multifaceted influence on ROS production presents both a challenge and an opportunity in drug development. Its ability to selectively induce oxidative stress in cancer cells makes it a promising candidate for anticancer therapy, potentially in combination with other treatments to enhance efficacy and overcome resistance.[20] Conversely, its capacity to bolster antioxidant defenses through Nrf2 activation suggests its utility in the treatment of diseases characterized by oxidative stress, such as neurodegenerative disorders and cardiovascular conditions.

Future research should focus on elucidating the precise molecular determinants that govern this compound's switch between pro-oxidant and antioxidant activities. A deeper understanding of its interactions with specific cellular targets and the influence of the cellular redox environment will be crucial for harnessing its full therapeutic potential. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into tangible clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Constunolide Induces Apoptosis by ROS-mediated Mitochondrial Permeability Transition and Cytochrome C Release [jstage.jst.go.jp]

- 4. Induction of Apoptosis by this compound in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Nrf2 by this compound provides neuroprotective effect in PC12 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound, an active sesquiterpene lactone, induced apoptosis via ROS-mediated ER stress and JNK pathway in human U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis by ROS-mediated mitochondrial permeability transition and cytochrome C release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer [frontiersin.org]

- 14. This compound-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidant activity of this compound and eremanthin isolated from Costus speciosus (Koen ex. Retz) Sm. [erepository.uonbi.ac.ke]

- 18. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protective Effects of this compound against Hydrogen Peroxide-Induced Injury in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Costunolide's Regulation of Apoptosis and Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms through which costunolide, a naturally occurring sesquiterpene lactone, exerts its anti-cancer effects by modulating apoptosis and cell cycle progression. The information presented is collated from multiple peer-reviewed studies, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Mechanism: Induction of Apoptosis

This compound has been shown to induce apoptosis in a wide variety of cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A primary mechanism is the generation of intracellular Reactive Oxygen Species (ROS), which acts as a key upstream event triggering mitochondrial dysfunction and subsequent apoptotic signaling cascades.[1][2][3]

Intrinsic Mitochondrial Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. Treatment with this compound leads to an imbalance in the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.[4][5] Specifically, this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4][6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential (ΔΨm), leading to mitochondrial outer membrane permeabilization (MOMP).[1][6][8] The loss of membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of executioner caspases, including caspase-9 and caspase-3, culminating in the cleavage of Poly-ADP ribose polymerase (PARP) and programmed cell death.[3][4][9]

Extrinsic Death Receptor Pathway

In some cancer cell types, such as human breast cancer and leukemia cells, this compound also activates the extrinsic apoptotic pathway.[5][10] This involves the activation of death receptors like Fas, leading to the recruitment of the Fas-associated death domain (FADD).[5][11] This complex then activates the initiator caspase-8, which can directly activate caspase-3, thereby executing the apoptotic program.[2][5][10]

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following table summarizes key findings.

| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Notes | Citation |

| A431 (Skin Carcinoma) | 0.8 | 48 | Increased Annexin V+/PI+ cells | Significant increase compared to control. | [4][12] |

| T24 (Bladder Cancer) | 25 | 24 | Increased apoptotic population | Dose-dependent increase in apoptosis. | [1] |

| T24 (Bladder Cancer) | 50 | 24 | Increased apoptotic population | Dose-dependent increase in apoptosis. | [1] |

| SK-MES-1 (Lung Carcinoma) | 40 | 24 | Significant increase | Dose-dependent induction of apoptosis. | [6][7] |

| SK-MES-1 (Lung Carcinoma) | 80 | 24 | Significant increase | Dose-dependent induction of apoptosis. | [6][7] |

| SGC-7901 (Gastric) | 40 | 24 | ~35% | Time-dependent increase in Annexin V+ cells. | [13] |

| HGC-27 / SNU-1 (Gastric) | Varies | 24 | Dose-dependent increase | Confirmed by flow cytometry. | [14] |

Caption: Signaling pathways of this compound-induced apoptosis.

Core Mechanism: Regulation of Cell Cycle

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and G1/S checkpoints.[1][5] This arrest prevents cancer cells from proceeding through the division cycle, thereby inhibiting tumor growth.

G2/M Phase Arrest

In many cancer cell lines, including bladder, breast, and gastric cancer, this compound causes a significant accumulation of cells in the G2/M phase.[1][14][15] This is often achieved by modulating the expression and activity of key G2/M regulatory proteins. For instance, this compound has been shown to downregulate the expression of Cyclin B1 and its partner kinase CDK1 (also known as Cdc2).[5][11] The inhibition of the Cyclin B1/CDK1 complex prevents cells from entering mitosis. Furthermore, this compound can increase the expression of the cyclin-dependent kinase inhibitor p21, which can bind to and inhibit CDK1, reinforcing the G2/M block.[4][11]

G1/S Phase Arrest

In other cellular contexts, such as human lung squamous carcinoma and prostate cancer cells, this compound induces arrest at the G1/S transition.[6][7] This mechanism is frequently linked to the tumor suppressor protein p53.[6][7] this compound can increase the expression of p53, which in turn transcriptionally activates p21.[6] p21 then inhibits the activity of CDK2/cyclin E complexes, which are essential for the G1 to S phase transition.[5] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state and blocking the transcription of genes required for DNA replication.[6][7]

Quantitative Data on Cell Cycle Arrest

The impact of this compound on cell cycle distribution is dose- and time-dependent. The table below summarizes quantitative data from relevant studies.

| Cell Line | Concentration (µM) | Treatment Time (h) | Cell Cycle Phase Arrest | % Cells in Arrested Phase | Citation |

| T24 (Bladder Cancer) | 50 | 24 | G2/M | 41.32% (Control: 13.78%) | [1][11] |

| SK-MES-1 (Lung Carcinoma) | 80 | 24 | G1/S | Significant increase vs. control | [6][7] |

| HA22T/VGH (Hepatoma) | 5 | 4 | G2/M | 34.8% | [16] |

| MCF-7 (Breast Cancer) | IC50 | 48 | S Phase | Significant increase | [15] |

| MDA-MB-231 (Breast Cancer) | IC50 | 48 | S and G2/M Phase | Significant increase | [15] |

| HGC-27 / SNU-1 (Gastric) | Varies | 24 | G2/M | Dose-dependent increase | [14] |

| Oral Cancer Cells (YD-10B) | 10 | 24 | G2/M | Increase in G2/M population | [17] |

Caption: Mechanisms of this compound-induced cell cycle arrest.

Overarching Signaling Pathway Modulation

The effects of this compound on apoptosis and the cell cycle are governed by its ability to modulate several upstream signaling pathways critical for cancer cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: this compound consistently inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.[17][18][19] By directly binding to and inhibiting AKT, it downregulates downstream targets like mTOR and GSK3β, which suppresses proliferation and promotes apoptosis.[14][17][18]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a key target. This compound selectively activates stress-activated protein kinases (SAPKs) like JNK and p38, which are known to promote apoptosis.[3][4][20] Conversely, it often suppresses the pro-proliferative ERK pathway.[4]

-

STAT3 and NF-κB Pathways: this compound has been shown to suppress the activation of transcription factors STAT3 and NF-κB, both of which are implicated in promoting inflammation, cell survival, and proliferation.[1][4]

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to evaluate the effects of this compound.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[1]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48 h).[1][7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.[4][6]

-

Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[6]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as required.[6]

-

Harvesting: Harvest the cells by trypsinization.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[6]

-

Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[6]

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis by PI staining.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, Cyclin B1) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin to normalize protein levels.[4]

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane, which is compromised during the early stages of apoptosis.

-

Cell Seeding and Treatment: Culture and treat cells with this compound in appropriate plates or dishes.

-

Staining: After treatment, incubate the cells with a fluorescent cationic dye such as Rhodamine 123 (1 µM) or JC-1 for 15-30 minutes at 37°C.[1][8]

-

Washing: Wash the cells with PBS or assay buffer to remove excess dye.[21]

-

Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.[1] In healthy cells, Rhodamine 123 accumulates in the mitochondria, emitting a strong fluorescent signal. In apoptotic cells with a depolarized ΔΨm, the dye fails to accumulate, resulting in a decreased signal.[1][8]

References

- 1. Induction of Apoptosis by this compound in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound induces G1/S phase arrest and activates mitochondrial-mediated apoptotic pathways in SK-MES 1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcog.com [phcog.com]

- 10. This compound-induced apoptosis is caused by receptor-mediated pathway and inhibition of telomerase activity in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound causes mitotic arrest and enhances radiosensitivity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Targeting AKT with this compound suppresses the growth of colorectal cancer cells and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem-agilent.com [chem-agilent.com]

Costunolide's Molecular Targets in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] In the context of neuronal cells and associated microglia, this compound modulates a sophisticated network of molecular targets and signaling pathways implicated in the pathogenesis of various neurodegenerative diseases. This technical guide provides an in-depth overview of these molecular interactions, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling cascades. The primary mechanisms of action involve the inhibition of pro-inflammatory pathways such as NF-κB, the activation of the cytoprotective Nrf2 antioxidant response, and the direct binding to and modulation of key kinases like CDK2 and CaMKII.[3][4][5] Understanding these molecular targets is crucial for the development of this compound-based therapeutics for neurological disorders.

Core Molecular Targets and Signaling Pathways

This compound exerts its neuroprotective and anti-neuroinflammatory effects by engaging multiple intracellular targets. These interactions lead to the modulation of critical signaling pathways that govern inflammation, oxidative stress, and apoptosis in neuronal and microglial cells.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappaB (NF-κB) pathway.[6] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][7] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][6] Studies have shown that this inhibition is mediated, at least in part, by attenuating the phosphorylation of upstream kinases such as IKKβ and Akt.[3][8]

Activation of the Nrf2 Antioxidant Pathway

This compound provides significant neuroprotection against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][9] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4] this compound facilitates the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][10] This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn reduces intracellular reactive oxygen species (ROS) and restores cellular redox homeostasis.[4][11] The neuroprotective effect of this compound is significantly diminished when Nrf2 is knocked down, highlighting the critical role of this pathway.[4][10]

Direct Binding and Modulation of Kinases

-

Cyclin-Dependent Kinase 2 (CDK2): High-throughput screening and validation assays, such as the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS), have identified CDK2 as a direct molecular target of this compound in microglial cells.[3][12] The binding of this compound to CDK2 is integral to its anti-neuroinflammatory effects. Silencing CDK2 has been shown to reverse the inhibitory effects of this compound on the AKT/IKKβ/NF-κB signaling pathway, indicating that CDK2 acts as a crucial upstream regulator in this cascade.[3]

-

PI3K/Akt/mTOR Pathway: this compound has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. In some contexts, it activates the PI3K/Akt pathway to suppress NF-κB and inflammation, conferring neuroprotection in models of hypoxic-ischemic brain injury.[8][13] Conversely, in other models, particularly in cancer cells and under certain inflammatory conditions, this compound inhibits the phosphorylation of Akt and mTOR, leading to anti-proliferative effects and reduced inflammation.[1][14][15] This suggests a context-dependent regulation of the PI3K/Akt pathway by this compound.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can attenuate neuronal cell injury by inhibiting the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), which are involved in ROS-mediated oxidative stress and apoptosis.[11][16]

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): In the context of ischemia-associated brain damage, CaMKII has been identified as a direct target of this compound.[5] this compound covalently binds to the Cys116 residue of CaMKII, inhibiting its phosphorylation. This action reduces calcium concentration in vascular smooth muscle cells, promoting vasodilation and increasing cerebral blood flow.[5]

Regulation of Apoptosis

This compound protects neuronal cells from apoptosis induced by various stressors, including oxidative stress and oxygen-glucose deprivation.[16][17] It stabilizes the mitochondrial membrane potential (MMP) and reduces the activity of executioner caspases, such as caspase-3.[11][16] Molecular docking studies and western blot analyses have confirmed that this compound can modulate the expression of apoptosis-related proteins, including decreasing the expression of pro-apoptotic proteins like Bax, Apaf-1, and cleaved caspases-9, -7, and -3, while increasing the expression of the anti-apoptotic protein Bcl-2.[17][18][19]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various molecular targets in neuronal and related cell lines as reported in the literature.

| Cell Line | Model/Stimulus | This compound Concentration | Measured Effect | Quantitative Result | Reference(s) |

| BV2 Microglia | LPS (1 µg/mL) | 5, 10, 20 µM | Inhibition of Nitric Oxide (NO) Production | Significant reduction in a dose-dependent manner | [3] |

| BV2 Microglia | LPS (1 µg/mL) | 5, 10, 20 µM | Inhibition of TNF-α Production | Significant reduction in a dose-dependent manner | [3] |

| BV2 Microglia | LPS (1 µg/mL) | 5, 10, 20 µM | Inhibition of IL-6 Production | Significant reduction in a dose-dependent manner | [3] |

| BV2 Microglia | LPS (1 µg/mL) | 5, 10, 20 µM | Inhibition of p-IKKβ, p-IκBα, p-p65 | Dose-dependent decrease in phosphorylation | [3] |

| PC12 Cells | H₂O₂ | 1, 5, 10 µM | Increased Cell Viability | Protection against H₂O₂-induced cell death | [16] |

| PC12 Cells | H₂O₂ | 10 µM | Reduction of Intracellular ROS | Significant decrease in ROS levels | [16] |

| PC12 Cells | H₂O₂ | 10 µM | Inhibition of p-p38 and p-ERK | Attenuation of H₂O₂-induced phosphorylation | [16] |

| SH-SY5Y Cells | MPP+ | 50, 100 µg/mL | Increased Cell Viability | Ameliorated MPP+-induced cytotoxicity | [20][21][22] |

| PC12 Cells | Oxygen-Glucose Deprivation | Not Specified | Modulation of Apoptotic Proteins | Increased Bcl-2; Decreased Bax, Cleaved Caspase-9/3 | [17] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Figure 1: this compound inhibits the CDK2-Akt-NF-κB pathway in microglia.

Figure 2: this compound activates the Nrf2 antioxidant response pathway.

Figure 3: this compound activates the PI3K/Akt pathway for neuroprotection.

Figure 4: Experimental workflow for Western Blot analysis.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the molecular targets of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 Cells (Murine Microglia): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Used as a model for neuroinflammation.[3]

-

PC12 Cells (Rat Pheochromocytoma): Cultured in DMEM with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Used as a neuron-like model for studying neuroprotection and apoptosis.[4][16]

-

-

Treatment Protocol: Cells are typically seeded and allowed to adhere for 24 hours. They are then pre-treated with various concentrations of this compound (e.g., 1-20 µM) for a specified time (e.g., 1-2 hours) before being exposed to a stimulus like LPS (1 µg/mL) or H₂O₂ for a further incubation period (e.g., 1-24 hours).[3][16]

Western Blot Analysis

Western blotting is used to determine the levels of total and phosphorylated proteins in key signaling pathways.[23][24]

-

Protein Extraction: Following treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein. For nuclear translocation studies, cytoplasmic and nuclear fractions are isolated using a nuclear extraction kit.[7][25]

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[24]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-IκBα, anti-Nrf2).

-

Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[24] Densitometry analysis is performed to quantify band intensity, often normalized to a loading control like β-actin or Lamin B.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Cells are seeded in a 96-well plate (e.g., 1x10⁴ cells/well) and cultured for 24 hours.

-

Treatment: Cells are treated with this compound and/or a cytotoxic agent (e.g., H₂O₂, MPP+) as described above.

-

MTT Incubation: After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Nrf2/ARE Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene.[26][27][28]

-

Cell Line: An engineered cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter is used.[26]

-

Seeding and Treatment: Cells are seeded in a 96-well plate. After 24 hours, they are treated with this compound or a known Nrf2 activator (positive control).

-

Lysis and Luciferase Measurement: After the treatment period (e.g., 24 hours), cells are lysed, and a luciferase assay reagent is added.[29]

-

Quantification: Luminescence is measured using a luminometer. The fold induction of Nrf2 activity is calculated by normalizing the luciferase activity of treated cells to that of vehicle-treated cells. An internal control reporter (e.g., Renilla luciferase) may be co-transfected to normalize for transfection efficiency.[26]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to detect the DNA-binding activity of transcription factors, such as NF-κB.[30][31][32]

-

Nuclear Extract Preparation: Nuclear protein extracts are prepared from treated and control cells.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding sequence for NF-κB is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.[33][34] Supershift assays, involving the addition of an antibody specific to an NF-κB subunit (e.g., p65), can be used to confirm the identity of the transcription factor in the complex.[33]

Conclusion and Future Perspectives

This compound presents a compelling profile as a neurotherapeutic agent, acting on a nexus of pathways central to neuroinflammation and oxidative stress. Its ability to inhibit the NF-κB pathway, activate the protective Nrf2 response, and directly engage key cellular kinases like CDK2 and CaMKII underscores its multi-target potential. The data summarized herein provide a robust foundation for its mechanism of action in neuronal and microglial cells. Future research should focus on translating these preclinical findings into in vivo models of neurodegenerative diseases, exploring the pharmacokinetics and blood-brain barrier permeability of this compound, and further elucidating the context-dependent regulation of pathways like PI3K/Akt. This continued investigation is essential for harnessing the full therapeutic potential of this compound in the treatment of complex neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activation of Nrf2 by this compound provides neuroprotective effect in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound covalently targets and inhibits CaMKII phosphorylation to reduce ischemia-associated brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits proinflammatory cytokines and iNOS in activated murine BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Neuroinflammation by this compound Attenuates Hypoxic-Ischemic Brain Damage via the PI3K/AKT Pathway in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 by this compound provides neuroprotective effect in PC12 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Plays an Anti-Neuroinflammation Role in Lipopolysaccharide-Induced BV2 Microglial Activation by Targeting Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound normalizes neuroinflammation and improves neurogenesis deficits in a mouse model of depression through inhibiting microglial Akt/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective Effects of this compound against Hydrogen Peroxide-Induced Injury in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound attenuates oxygen-glucose deprivation/reperfusion-induced mitochondrial-mediated apoptosis in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phcog.com [phcog.com]

- 19. phcog.com [phcog.com]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. researchgate.net [researchgate.net]

- 22. This compound and Parthenolide Ameliorate MPP+ Induced Apoptosis in the Cellular Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 25. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 26. benchchem.com [benchchem.com]

- 27. indigobiosciences.com [indigobiosciences.com]

- 28. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Item - Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. - Public Library of Science - Figshare [plos.figshare.com]

- 34. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Costunolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of costunolide, a naturally occurring sesquiterpene lactone with significant therapeutic potential. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes associated signaling pathways to support further research and development.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been investigated in several preclinical studies, primarily in rat models. These studies reveal variability in its absorption, distribution, metabolism, and excretion depending on the route of administration and the specific experimental conditions.

Oral Administration

Following oral administration, this compound generally exhibits poor absorption and low bioavailability.[1] The time to reach maximum plasma concentration (Tmax) is typically long, suggesting slow absorption from the gastrointestinal tract.[1][2] The area under the curve (AUC), which represents total drug exposure, is consequently low.[1][2]

Intravenous Administration

In contrast to oral administration, intravenous injection of this compound results in significantly higher maximum plasma concentrations (Cmax) and greater overall exposure (AUC).[3][4] The elimination half-life (t1/2) following intravenous administration is relatively short, indicating rapid clearance from the systemic circulation.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies conducted in rats. It is important to note that variations in these parameters can be attributed to differences in animal models (Wistar vs. Sprague-Dawley rats), analytical methodologies, and dosage formulations.[2]

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats

| Animal Model | Dosage | Cmax | Tmax (h) | t1/2 (h) | AUC | Reference |

| Wistar Rats | 25 mg/kg | 0.024 ± 0.004 mg/L | 9.0 ± 1.5 | 4.97 | 0.33 ± 0.03 mg·h/mL | [2] |

| Wistar Rats | Not Specified | 19.84 ng/mL | 10.46 | 5.54 | 308.83 ng·h/mL | [2] |

| SD Rats | Not Specified | 0.106 ± 0.045 µg/mL | 8.00 | 14.62 ± 3.21 | 1.23 ± 0.84 µg·h/mL | [2][3] |

| Wistar Rats | 2 g extract/kg (15.7 mg this compound/kg) | 0.02 µg/mL | 10.5 | Not Reported | Not Reported | [1] |

| Not Specified | Not Specified | Not Reported | 10.46 | 5.54 ± 0.81 | 308.83 ng·h/mL | [5] |

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Sprague-Dawley Rats

| Dosage | Cmax | t1/2 (h) | AUC | Reference |

| Not Specified | 12.28 ± 1.47 µg/mL | 1.16 ± 0.06 | 3.11 ± 0.13 µg·h/mL | [2][3] |

| Not Specified | 12.29 ± 1.47 µg/mL | 1.16 ± 0.06 | 3.11 ± 0.13 µg·h/mL | [4][6] |

Experimental Methodologies

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. Various analytical techniques have been employed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.

Quantification of this compound in Biological Samples

Method 1: HPLC-UV

-

Instrumentation : A standard HPLC system equipped with a UV detector.[7]

-

Chromatographic Conditions :

-

Sample Preparation (from Saussurea costus roots) :

-

The dried roots are ground into a fine powder.[7]

-

500 mg of the powdered material is sonicated with a suitable solvent (e.g., methanol) for 30 minutes.[7]

-

The mixture is centrifuged at 4000 rpm for 20 minutes, and the supernatant is collected.[7]

-

The extraction process is repeated twice more on the residue.[7]

-

The pooled supernatants are evaporated to dryness.[7]

-

The residue is reconstituted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.[7]

-

Method 2: LC-MS/MS

-

Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer.[5][10]

-

Chromatographic Conditions :

-

Mass Spectrometry :

-

Sample Preparation (from rat plasma) :

-

Plasma samples are extracted via solid-phase extraction.[5]

-

Animal Studies for Pharmacokinetic Analysis

The general workflow for in vivo pharmacokinetic studies of this compound in rats is depicted below.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological activities, including anti-inflammatory and anti-cancer effects, by modulating multiple intracellular signaling pathways.[11][12]

Anti-Cancer Signaling Pathways

In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation by targeting key signaling molecules.[11][13] It can suppress the activation of pro-survival pathways such as ERK, STAT3, NF-κB, and Akt.[11] Concurrently, it can activate pro-apoptotic pathways like p38 and JNK.[11]

This compound's induction of apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] It can increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11] This leads to the activation of caspases, ultimately resulting in programmed cell death.[4][11]

Bioavailability and Future Perspectives

The low oral bioavailability of this compound presents a significant challenge for its clinical development.[1] This is likely due to its poor water solubility and potential instability in gastric fluid.[1] Future research should focus on the development of novel formulations, such as nanoparticles or liposomes, to enhance its solubility, stability, and absorption. Furthermore, a deeper understanding of its metabolic pathways, including both phase I and phase II biotransformations, will be essential for predicting potential drug-drug interactions and optimizing dosing regimens.[6] Despite these challenges, the potent and diverse biological activities of this compound make it a promising candidate for further investigation as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential [mdpi.com]

- 3. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]